1,2-Diphenylethane-1,2-diol;nitric acid
Description
1,2-Diphenylethane-1,2-diol (C₁₄H₁₄O₂), commonly referred to as hydrobenzoin, is a vicinal diol featuring two phenyl groups bonded to adjacent hydroxyl-bearing carbons. It exists in enantiomeric forms, such as (R,R)- and (S,S)-configurations, which are critical for asymmetric synthesis and catalysis .
Properties
CAS No. |
58286-69-4 |
|---|---|
Molecular Formula |
C14H16N2O8 |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
1,2-diphenylethane-1,2-diol;nitric acid |
InChI |
InChI=1S/C14H14O2.2HNO3/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;2*2-1(3)4/h1-10,13-16H;2*(H,2,3,4) |
InChI Key |
IKARBJBVOAYVEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
1,2-Diphenylethane-1,2-diol can be synthesized through the reduction of benzil using sodium borohydride . The reaction involves the conversion of benzil to 1,2-diphenylethane-1,2-diol under controlled conditions. Industrial production methods may involve the use of catalytic hydrogenation of benzoin in the presence of nickel .
Chemical Reactions Analysis
1,2-Diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzil using oxidizing agents such as nitric acid.
Reduction: The compound can be reduced to form hydrobenzoin using sodium borohydride.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents and conditions used in these reactions include sodium borohydride for reduction, nitric acid for oxidation, and halogens for substitution. Major products formed from these reactions include benzil, hydrobenzoin, and halogenated derivatives.
Scientific Research Applications
1,2-Diphenylethane-1,2-diol;nitric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-diphenylethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate biochemical pathways and exert specific effects on cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Reactivity and Performance
- Acetal/Ketal Formation: 1,2-Diphenylethane-1,2-diol reacts with ketones (e.g., cyclohexenone) to form bicyclic acetals, enabling stereoselective synthesis of natural products . Ethylene glycol forms less stable acetals due to its flexibility and lack of aromatic stabilization.
- Oxidation: Under photochemical conditions with FeIII(tmpyp), the diol cleaves to yield benzaldehyde (major) and benzoic acid (minor), with pH-dependent efficiency (optimal at pH 5–7) . Hydroquinone oxidizes to quinone, a process exploited in redox reactions and energy storage.
Catalytic Performance :
Thermal and Optical Properties
| Property | 1,2-Diphenylethane-1,2-diol | 1,2-DPEDBN (Nitrobenzoate Ester) | Polyimide (1,2-DPEDBA-based) |
|---|---|---|---|
| Thermal Stability | Decomposes at ~250°C | Stable to 300°C | Tg > 300°C |
| Optical Transparency | N/A | Opaque | 85–90% at 450 nm |
| Dielectric Constant | N/A | N/A | 2.4–2.7 |
Research Findings and Industrial Relevance
- Chiral Resolution : The (R,R)-enantiomer is commercially available (≥98% ee) and critical for synthesizing enantiopure pharmaceuticals .
- Sustainability: Magnetically recoverable catalysts (e.g., Co/C nanoparticles) enable recyclable diol-based catalytic systems, reducing waste .
- Limitations : Prolonged reuse of immobilized catalysts leads to reduced ee (e.g., from 98% to 85% after three cycles) due to copper complex instability .
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